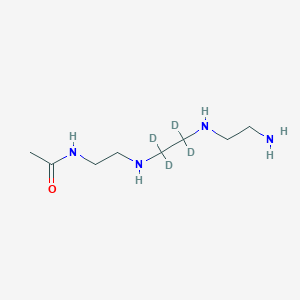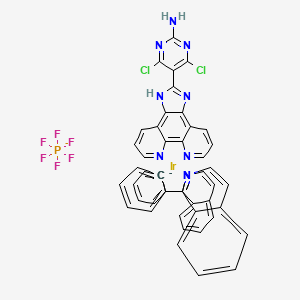
Antitumor agent-143
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is particularly effective against A549 cells, where it blocks cell proliferation during the S phase and induces early apoptosis . Antitumor agent-143 induces cell death through multiple pathways, including ferroptosis, apoptosis mediated by reactive oxygen species (ROS)-induced mitochondrial dysfunction, and gasdermin D (GSDMD)-mediated pyroptosis .
Méthodes De Préparation
The synthesis of antitumor agent-143 involves several steps, including the preparation of iridium (III) complexes. The synthetic route typically involves the following steps:
Preparation of Ligands: The ligands are synthesized through a series of reactions involving the condensation of appropriate starting materials.
Complex Formation: The ligands are then reacted with iridium (III) chloride to form the desired iridium (III) complexes.
Purification: The resulting complexes are purified using chromatographic techniques to obtain the final product.
Analyse Des Réactions Chimiques
Antitumor agent-143 undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of reactive oxygen species (ROS).
Reduction: Reduction reactions can also occur, affecting the redox state of the compound.
Substitution: Substitution reactions may take place, where specific functional groups are replaced by others.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various solvents to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Antitumor agent-143 has a wide range of scientific research applications, including:
Mécanisme D'action
Antitumor agent-143 exerts its effects through multiple mechanisms:
Ferroptosis: The compound induces ferroptosis, a form of cell death characterized by the accumulation of lipid peroxides and iron-dependent oxidative damage.
Apoptosis: It triggers apoptosis through a ROS-mediated mitochondrial dysfunction pathway, leading to the activation of caspases and subsequent cell death.
Pyroptosis: this compound induces pyroptosis, a form of inflammatory cell death mediated by GSDMD.
Comparaison Avec Des Composés Similaires
Antitumor agent-143 is unique in its ability to induce multiple forms of cell death, including ferroptosis, apoptosis, and pyroptosis. Similar compounds include:
Pyrimidine Derivatives: These compounds also exhibit anticancer activity and are used in various cancer treatments.
Platinum-Based Drugs: These drugs, such as cisplatin, are widely used in cancer therapy and work by inducing apoptosis in cancer cells.
In comparison, this compound’s ability to induce ferroptosis and pyroptosis sets it apart from other anticancer agents, making it a promising candidate for further research and development .
Propriétés
Formule moléculaire |
C47H29Cl2F6IrN9P-3 |
|---|---|
Poids moléculaire |
1127.9 g/mol |
Nom IUPAC |
4,6-dichloro-5-(1H-imidazo[4,5-f][1,10]phenanthrolin-2-yl)pyrimidin-2-amine;iridium;1-phenylisoquinoline;hexafluorophosphate |
InChI |
InChI=1S/C17H9Cl2N7.2C15H10N.F6P.Ir/c18-14-9(15(19)26-17(20)25-14)16-23-12-7-3-1-5-21-10(7)11-8(13(12)24-16)4-2-6-22-11;2*1-2-7-13(8-3-1)15-14-9-5-4-6-12(14)10-11-16-15;1-7(2,3,4,5)6;/h1-6H,(H,23,24)(H2,20,25,26);2*1-7,9-11H;;/q;3*-1; |
Clé InChI |
LADPKNCURPEBBU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C([C-]=C1)C2=NC=CC3=CC=CC=C32.C1=CC=C([C-]=C1)C2=NC=CC3=CC=CC=C32.C1=CC2=C3C(=C4C=CC=NC4=C2N=C1)N=C(N3)C5=C(N=C(N=C5Cl)N)Cl.F[P-](F)(F)(F)(F)F.[Ir] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


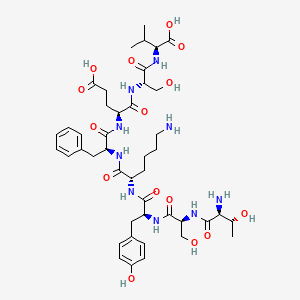

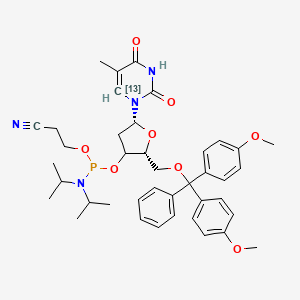
![N-(2-((2-(Dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(5-methoxy-1H-pyrrolo[3,2-b]pyridin-1-yl)pyrimidin-2-yl)amino)phenyl)acrylamide](/img/structure/B12381381.png)


![2,7-bis(4-Hydroxybutyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B12381415.png)
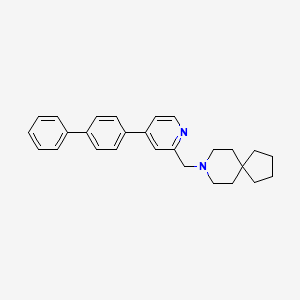
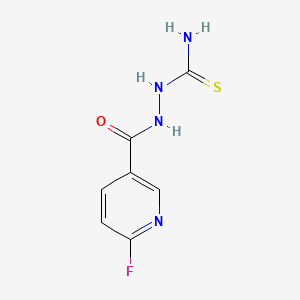
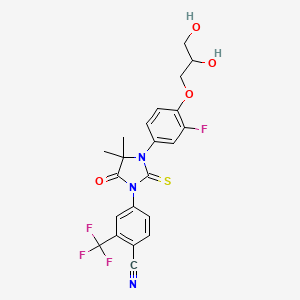
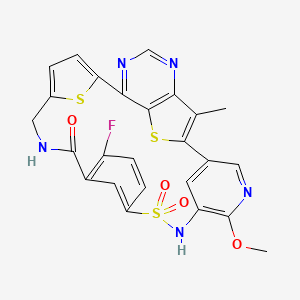
![2-[4-[2-[[4-[[(2S)-1-[[(5S)-5-carboxy-5-[[(1S)-1,3-dicarboxypropyl]carbamoylamino]pentyl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]carbamoyl]cyclohexyl]methylamino]-2-oxoethyl]-7,10-bis(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;lutetium-177(3+)](/img/structure/B12381446.png)

